(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one
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Overview
Description
(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by its conjugated double bonds and the presence of aniline groups, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-dianilinopenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing benzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed
Major Products
The major products formed from these reactions include various substituted chalcones, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (1E,4E)-1,5-dianilinopenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Curcumin: A well-known compound with similar structural features and biological activities.
Dibenzylideneacetone: Another chalcone derivative with applications in organic synthesis and catalysis
Uniqueness
(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one is unique due to its specific substitution pattern and the presence of aniline groups, which confer distinct chemical reactivity and biological properties compared to other chalcones .
Properties
IUPAC Name |
(1E,4E)-1,5-dianilinopenta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c20-17(11-13-18-15-7-3-1-4-8-15)12-14-19-16-9-5-2-6-10-16/h1-14,18-19H/b13-11+,14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEXDPOWWINMJQ-PHEQNACWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=CC(=O)C=CNC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C/C(=O)/C=C/NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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